缬草酸酯

描述

Synthesis Analysis

Valerosidate has been found to transform into a compound called 8,9-didehydro-7-hydroxydolichodial (DHD) through a process of thermal hydrolysis . This transformation occurs when valerosidate is subjected to heat, indicating that its structure can change under certain conditions .Molecular Structure Analysis

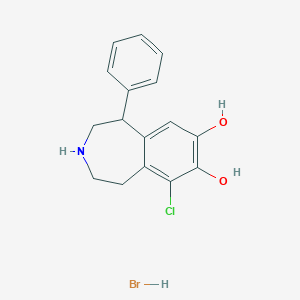

The molecular structure of valerosidate is complex, with a chemical formula of C₂₁H₃₄O₁₁ . The structure analysis of such compounds often involves techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .科学研究应用

抗癌活性

缬草酸酯已被证明可以降低结肠癌细胞的活力,其IC50值为22.2 ± 1.1 μM . 它在山羊草(PV)的药材中未被检测到,但它是从山羊草中提取的热生成化合物。 需要进一步研究以了解其对抗癌活性的影响 .

抗病毒和抗炎活性

来自山羊草的化合物,包括缬草酸酯,已显示出抗病毒和抗炎活性 . 这些药理特性对于开发对抗病毒感染和炎症性疾病的治疗方法具有重要意义。

癌症相关蛋白的调节

缬草酸酯已被研究其对癌症相关蛋白表达的调节作用,例如P53和PTEN,它们是结直肠癌中至关重要的肿瘤抑制基因 .

药理特性

缬草(Valeriana officinalis),其中含有缬草酸酯,已被研究其各种药理特性。 它以其对GABA能系统的作用而闻名,具有镇静和抗焦虑作用 .

作用机制

Target of Action

Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of Valerosidate are not well-documented in the literature. More research is needed to identify the specific molecular targets of Valerosidate.

Mode of Action

It has been suggested that valerosidate may have potential anti-cancer properties

Biochemical Pathways

It is known that Valerosidate is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by Valerosidate and their downstream effects.

Result of Action

Valerosidate has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that Valerosidate reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, Valerosidate suppressed cell migration in HCT116 cells . These findings suggest that Valerosidate may have potential anti-cancer properties.

Action Environment

It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of Valerosidate.

生化分析

Biochemical Properties

Valerosidate interacts with various enzymes and proteins in biochemical reactions. It has been found that valerosidate can transform into a heat-generated compound, 8,9-didehydro-7-hydroxydolichodial (DHD), through thermal hydrolysis . Both valerosidate and DHD exhibit inhibitory effects on cell viability and migration in HCT116 colon cancer cells .

Cellular Effects

Valerosidate influences cell function by reducing cell viability in HCT116 cells . It also suppresses cell migration in these cells . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, valerosidate exerts its effects through binding interactions with biomolecules and changes in gene expression . It significantly increases the expression of tumor suppressors p53 and PTEN in HCT116 cells after 48 hours of treatment .

Temporal Effects in Laboratory Settings

The effects of valerosidate change over time in laboratory settings. It has been observed that the compound’s stability and degradation influence its long-term effects on cellular function .

属性

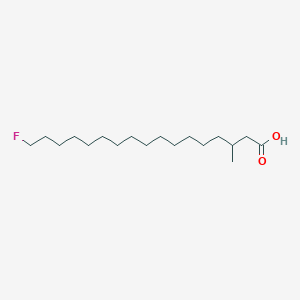

IUPAC Name |

[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANCLZFYVLANQS-RHMPUOGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)